

An In-depth Technical Guide to 5-Acetyl-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 5-Acetyl-2-methoxyphenylboronic acid

Cat. No.: B594531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Acetyl-2-methoxyphenylboronic acid**, a key building block in modern organic synthesis. This document details its physicochemical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

5-Acetyl-2-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a versatile reagent in organic chemistry. Its structural features make it a valuable component for introducing a specific acetyl- and methoxy-substituted phenyl moiety into target molecules.

Property	Value
Molecular Weight	194.0 g/mol [1]
Molecular Formula	C ₉ H ₁₁ BO ₄ [1]
CAS Number	1215281-20-1[1]
Appearance	White to off-white solid (typical for phenylboronic acids)
Purity	Typically ≥97%
Solubility	Generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.
Storage	Store at room temperature in a dry, well-ventilated place.

While experimental spectral data for **5-Acetyl-2-methoxyphenylboronic acid** is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data (in CDCl₃):

- Aromatic protons: Signals in the range of 7.0-8.0 ppm.
- Methoxy group (-OCH₃): A singlet around 3.9 ppm.
- Acetyl group (-COCH₃): A singlet around 2.6 ppm.
- Boronic acid protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

- Carbonyl carbon (-C=O): A signal above 195 ppm.
- Aromatic carbons: Signals in the range of 110-160 ppm.
- Methoxy carbon (-OCH₃): A signal around 55 ppm.

- Acetyl methyl carbon ($-\text{COCH}_3$): A signal around 26 ppm.

Synthesis and Application in Suzuki-Miyaura Cross-Coupling

A specific, detailed synthesis protocol for **5-Acetyl-2-methoxyphenylboronic acid** is not widely published. However, a common method for the synthesis of arylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

The primary application of **5-Acetyl-2-methoxyphenylboronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many biologically active molecules.[\[2\]](#)

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl halide with **5-Acetyl-2-methoxyphenylboronic acid**. The specific conditions may require optimization depending on the substrate.

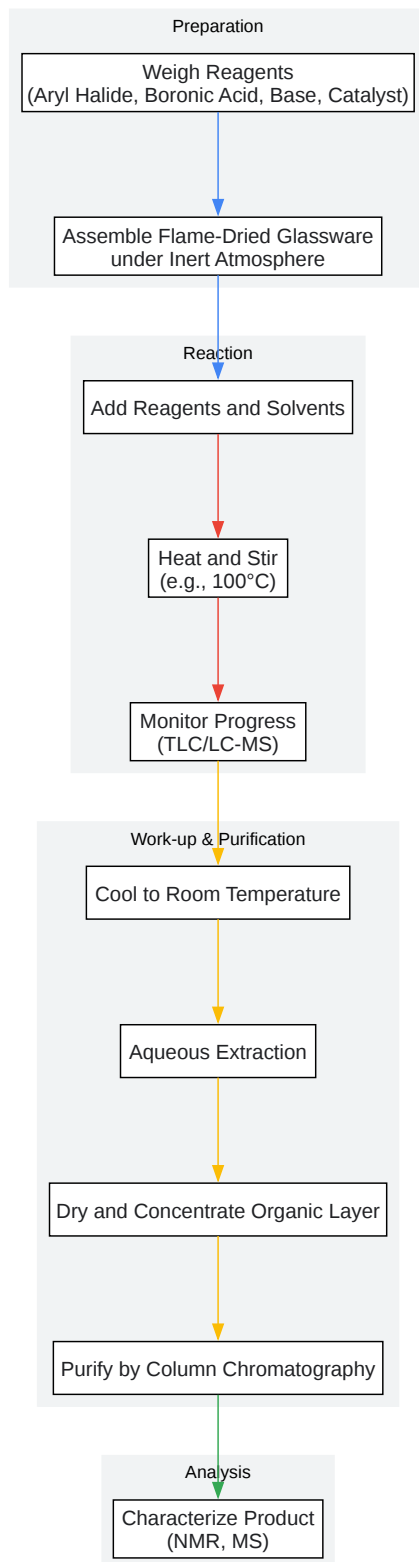
Materials:

- Aryl halide (1.0 mmol)
- **5-Acetyl-2-methoxyphenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%)
- Base (e.g., K_2CO_3 , 2.0 mmol)
- Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v, 10 mL)

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, **5-Acetyl-2-methoxyphenylboronic acid**, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe.
- Heat the reaction mixture to 100 °C and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Experimental Workflow: Suzuki-Miyaura Coupling



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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

Substituted biaryl scaffolds are of significant interest in medicinal chemistry as they are core components of numerous therapeutic agents. The use of **5-Acetyl-2-methoxyphenylboronic acid** allows for the introduction of a specific pharmacophore that can influence a molecule's interaction with biological targets.

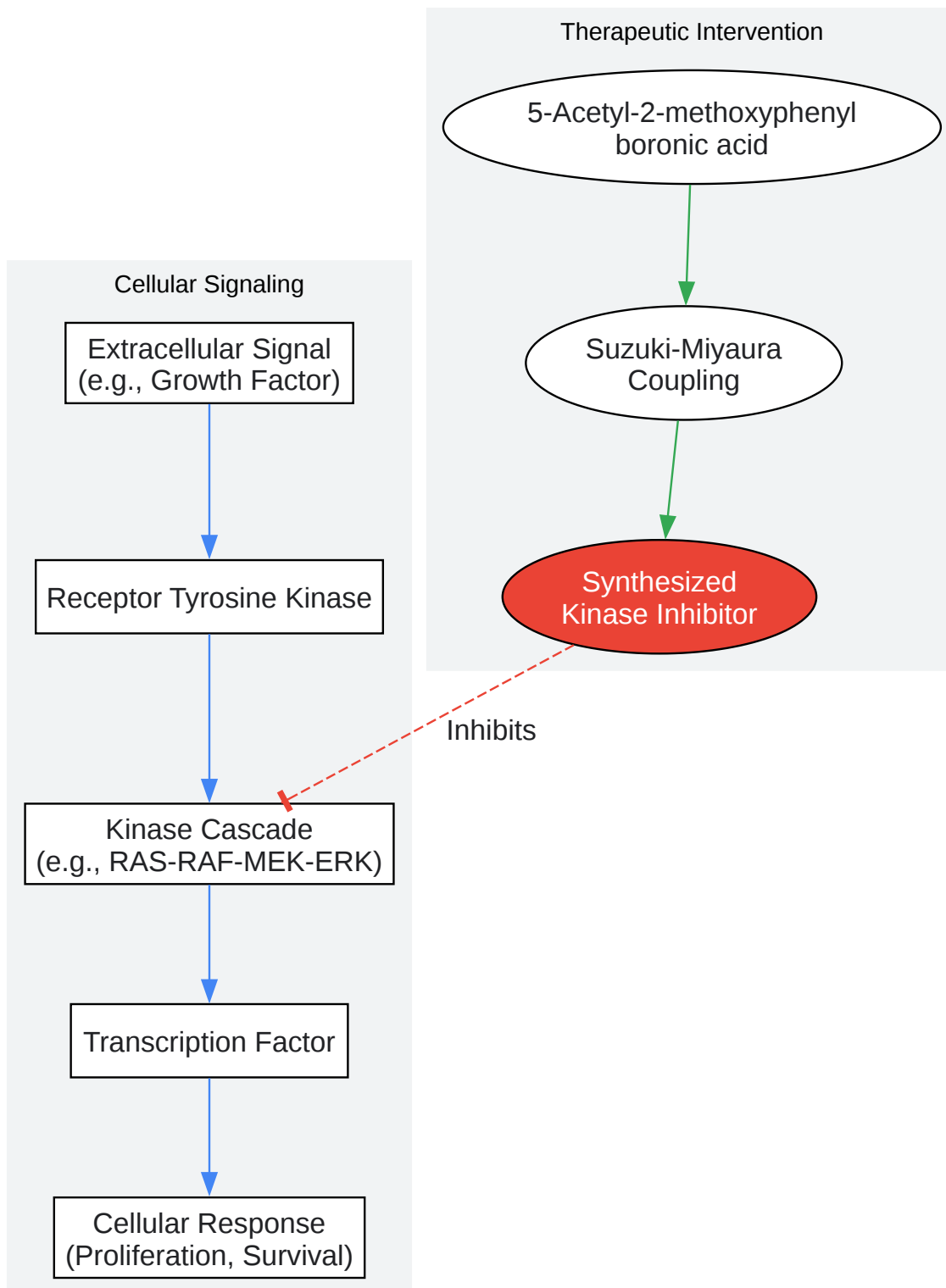
Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.^[3] Consequently, kinase inhibitors are a major class of targeted therapeutics. The biaryl structures synthesized using boronic acids like **5-Acetyl-2-methoxyphenylboronic acid** are common features in type II kinase inhibitors, which bind to both the ATP-binding site and an adjacent allosteric pocket.^[3] For instance, similar methoxyphenyl-substituted moieties have been incorporated into inhibitors of CSNK2A, a protein kinase involved in cell growth and proliferation.^[4]

Targeting Cellular Signaling Pathways

The products derived from **5-Acetyl-2-methoxyphenylboronic acid** have the potential to modulate key signaling pathways involved in cancer progression and inflammatory diseases. The NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of immune responses and cell survival, is a potential target for such compounds. Dysregulation of the NF- κ B pathway is a hallmark of many cancers and inflammatory conditions.

Simplified Kinase Signaling Pathway and Inhibition

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Role of boronic acids in synthesizing kinase inhibitors that target signaling pathways.

Safety and Handling

While a specific safety data sheet for **5-Acetyl-2-methoxyphenylboronic acid** is not provided, general precautions for handling phenylboronic acid derivatives should be followed. These compounds are typically irritants to the eyes, skin, and respiratory system.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- **First Aid:** In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This technical guide serves as a foundational resource for understanding the properties and applications of **5-Acetyl-2-methoxyphenylboronic acid**. Its utility as a building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutics, underscores its importance in the fields of chemical research and drug discovery.

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